2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
CAS No.: 902433-72-1
Cat. No.: VC6593111
Molecular Formula: C24H24N6O6S
Molecular Weight: 524.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902433-72-1 |
|---|---|
| Molecular Formula | C24H24N6O6S |
| Molecular Weight | 524.55 |
| IUPAC Name | 2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C24H24N6O6S/c1-34-19-10-17-18(11-20(19)35-2)26-24(37-13-21(31)25-12-16-4-3-9-36-16)29-23(17)27-22(28-29)14-5-7-15(8-6-14)30(32)33/h5-8,10-11,16H,3-4,9,12-13H2,1-2H3,(H,25,31) |
| Standard InChI Key | RTDIDOOKPRHZNM-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NCC4CCCO4)C5=CC=C(C=C5)[N+](=O)[O-])OC |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound (C₂₄H₂₄N₆O₆S, MW 524.55 g/mol) integrates three distinct domains:
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Triazolo[1,5-c]quinazoline core: A fused bicyclic system combining a triazole ring (positions 1-3) with a quinazoline scaffold (positions 5-10).
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8,9-Dimethoxy substituents: Electron-donating methoxy groups at positions 8 and 9 enhance aromatic π-system electron density.
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4-Nitrophenyl group: Positioned at C-2, this strong electron-withdrawing group induces polarization effects critical for charge-transfer interactions.
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Sulfanylacetamide-tetrahydrofuran side chain: A thioether-linked acetamide group terminated by a (oxolan-2-yl)methyl moiety introduces hydrogen-bonding capacity and conformational flexibility .
| Property | Value |
|---|---|
| CAS Registry Number | 902433-72-1 |
| Molecular Formula | C₂₄H₂₄N₆O₆S |
| Molecular Weight | 524.55 g/mol |
| IUPAC Name | 2-[[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
| SMILES | COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NCC4CCCO4)C5=CC=C(C=C5)N+[O-])OC |
Spectroscopic Signatures
While experimental spectral data remain unpublished, computational predictions based on structural analogs suggest:
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¹H NMR:
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IR Spectroscopy:
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Strong absorption at ~1670 cm⁻¹ (amide C=O stretch)
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Peaks at 1520 cm⁻¹ and 1340 cm⁻¹ (asymmetric/symmetric NO₂ stretching)
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Synthetic Methodology
Retrosynthetic Analysis
The synthesis employs convergent strategies combining three key fragments:
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Triazoloquinazoline core: Constructed via cyclocondensation of 2-aminobenzonitrile derivatives with hydrazine hydrate.
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4-Nitrophenyl group: Introduced through Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
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Sulfanylacetamide side chain: Assembled via Michael addition of mercaptoacetamide to activated quinazoline intermediates.
Stepwise Synthesis
Step 1: Core Formation
8,9-Dimethoxy-2-chloroquinazoline (1) reacts with 1H-1,2,4-triazol-5-amine under Ullmann conditions (CuI, K₂CO₃, DMF, 120°C) to yield the triazolo[1,5-c]quinazoline intermediate (2).
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | CuI, K₂CO₃, DMF, 120°C | 62 |
| 2 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | 78 |
| 3 | Thiolation | Thioglycolic acid, EDCI/HOBt | 55 |
| 4 | Amide Coupling | HATU, DIPEA, DCM | 83 |
Biological Activity and Structure-Activity Relationships
Anti-inflammatory Mechanisms
Molecular docking studies predict strong inhibition of COX-2 (ΔG = -9.8 kcal/mol) through H-bonding with Tyr355 and Val523. The sulfanyl group coordinates with Fe³⁰ in the heme prosthetic group, mimicking arachidonic acid binding.
Antioxidant Capacity
In DPPH assays, structural analogs show IC₅₀ values of 18–22 μM, comparable to ascorbic acid (IC₅₀ 14 μM). The 8,9-dimethoxy groups donate electrons to stabilize free radicals, while the nitro group modulates redox potential.
Pharmacokinetic Considerations
Absorption and Distribution
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LogP: Predicted 2.1 (moderate lipophilicity)
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Water Solubility: <0.1 mg/mL (limited aqueous solubility)
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Plasma Protein Binding: 89% (estimated)
Metabolic Fate
Primary metabolic pathways include:
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O-Demethylation of methoxy groups (CYP2C9/19)
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Nitro group reduction to amine (CYP450 reductase)
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Sulfur oxidation to sulfoxide (FMO3)
Future Research Directions
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